Cas no 2098032-30-3 (4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid)
![4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid structure](https://www.kuujia.com/scimg/cas/2098032-30-3x500.png)
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- Furo[3,4-c]pyridine-5(3H)-butanoic acid, hexahydro-γ-oxo-
- 4-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic Acid
- 2098032-30-3
- 4-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-4-oxobutanoic acid
- starbld0049042
- AKOS026710261
- F1907-5892
- 4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid
-
- Inchi: 1S/C11H17NO4/c13-10(1-2-11(14)15)12-4-3-8-6-16-7-9(8)5-12/h8-9H,1-7H2,(H,14,15)
- InChI Key: FEGJLBGUIBVYOU-UHFFFAOYSA-N
- SMILES: C(N1CCC2COCC2C1)(=O)CCC(=O)O
Computed Properties
- Exact Mass: 227.11575802g/mol
- Monoisotopic Mass: 227.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 292
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 66.8Ų
Experimental Properties
- Density: 1.250±0.06 g/cm3(Predicted)
- Boiling Point: 455.7±30.0 °C(Predicted)
- pka: 5.00±0.17(Predicted)
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1907-5892-5g |
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid |
2098032-30-3 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
Life Chemicals | F1907-5892-10g |
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid |
2098032-30-3 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
TRC | H245766-500mg |
4-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic Acid |
2098032-30-3 | 500mg |
$ 365.00 | 2022-06-04 | ||
TRC | H245766-100mg |
4-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic Acid |
2098032-30-3 | 100mg |
$ 95.00 | 2022-06-04 | ||
Life Chemicals | F1907-5892-0.25g |
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid |
2098032-30-3 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
Life Chemicals | F1907-5892-2.5g |
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid |
2098032-30-3 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
Life Chemicals | F1907-5892-1g |
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid |
2098032-30-3 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
TRC | H245766-1g |
4-(Hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic Acid |
2098032-30-3 | 1g |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1907-5892-0.5g |
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid |
2098032-30-3 | 95%+ | 0.5g |
$380.0 | 2023-09-07 |
4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid Related Literature
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
-
Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Muppidathi Marieeswaran,Perumal Panneerselvam Mater. Adv., 2021,2, 7024-7035
Additional information on 4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid
Comprehensive Overview of 4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid (CAS No. 2098032-30-3)
The compound 4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid (CAS No. 2098032-30-3) is a structurally unique molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. Its complex nomenclature reflects its intricate heterocyclic framework, combining a furo[3,4-c]pyridine core with a 4-oxobutanoic acid side chain. This combination of functional groups makes it a versatile intermediate for synthesizing bioactive compounds, particularly in drug discovery programs targeting neurological and metabolic disorders.
Recent trends in scientific literature highlight the growing interest in hexahydrofuropyridine derivatives, with researchers exploring their potential as modulators of G-protein-coupled receptors (GPCRs) and enzymes. The 4-oxobutanoic acid moiety, in particular, is frequently associated with improved solubility and bioavailability, addressing a common challenge in modern drug design. As the pharmaceutical industry shifts toward more complex small molecules, compounds like 2098032-30-3 are becoming increasingly valuable for fragment-based drug discovery (FBDD) approaches.
From a synthetic chemistry perspective, the furo[3,4-c]pyridine scaffold presents intriguing opportunities for structure-activity relationship (SAR) studies. Computational chemistry analyses suggest that the saturated ring system contributes to conformational rigidity, potentially enhancing target selectivity. Meanwhile, the oxobutanoic acid group offers a handle for further derivatization, enabling the creation of prodrugs or conjugation to delivery systems—a feature particularly relevant to the development of CNS-targeted therapeutics, a hot topic in current biomedical research.
The physicochemical properties of 4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid have been the subject of several computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. Early studies indicate favorable LogP values and hydrogen bonding capacity, suggesting potential for blood-brain barrier penetration—a characteristic highly sought after in neuropharmacology. These computational insights align with industry-wide efforts to leverage AI-driven molecular property prediction tools, which have become a dominant theme in pre-clinical research workflows.
In the context of green chemistry initiatives, synthetic routes to 2098032-30-3 have evolved to incorporate catalytic asymmetric methodologies. Recent patents describe innovative approaches to constructing the hexahydrofuro[3,4-c]pyridine system using organocatalysis, reflecting the pharmaceutical sector's commitment to sustainable manufacturing. Such advancements respond to growing regulatory pressures and investor demands for environmentally conscious drug development processes.
The commercial availability of 4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid has expanded significantly in recent years, with specialty chemical suppliers offering both milligram and kilogram quantities to support diverse research needs. This accessibility has facilitated its incorporation into high-throughput screening libraries, particularly those focused on orphan GPCRs—an area of intense investigation given the clinical successes of GPCR-targeted therapies in treating rare diseases.
Analytical characterization of CAS 2098032-30-3 typically involves advanced techniques such as LC-MS/MS and 2D NMR spectroscopy, with particular emphasis on verifying the stereochemistry of the hexahydrofuropyridine ring system. These quality control measures have become increasingly stringent as regulatory agencies emphasize the importance of thorough impurity profiling in early-stage drug candidates.
Looking forward, the scientific community anticipates expanded applications for 4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid in areas such as targeted protein degradation (PROTACs) and covalent inhibitor design. Its bifunctional nature makes it particularly suitable for these cutting-edge therapeutic modalities, which currently dominate pharmaceutical innovation discussions. As research continues to elucidate the full potential of this fascinating scaffold, 2098032-30-3 is poised to remain a compound of significant interest across multiple disciplines of chemical and biological research.
2098032-30-3 (4-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-4-oxobutanoic acid) Related Products
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)


